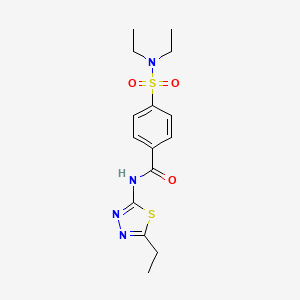

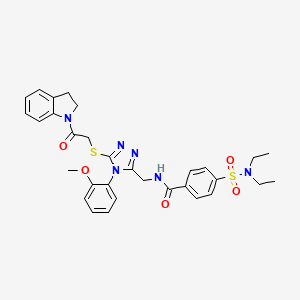

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, also known as DTSB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule has shown promising results in various areas of research, including biochemistry, pharmacology, and neuroscience.

科学的研究の応用

Antimicrobial and Antifungal Properties

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide and related derivatives have been researched for their antimicrobial and antifungal activities. Studies found that these compounds demonstrate sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. One compound in particular, 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, exhibited high antimicrobial activity, making further studies of this compound promising (Sych et al., 2019).

Carbonic Anhydrase Inhibition

Research on 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, a related derivative, has demonstrated its effectiveness as an inhibitor of carbonic anhydrases, specifically the isoforms hCA I, II, IV, and VII. These compounds inhibited the investigated isoforms in the low micromolar and nanomolar range, with hCA IV and VII being notably inhibited (Ulus et al., 2016).

Anticancer Activity

Compounds containing a thiadiazole scaffold and benzamide groups, such as N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide, have been synthesized and tested for their anticancer activities. These compounds exhibited promising anticancer activity against various human cancer cell lines, with some showing comparable GI50 values to the standard drug Adriamycin. A molecular docking study suggested a probable mechanism of action for these compounds (Tiwari et al., 2017).

Influenza Virus Inhibition

1,3,4-thiadiazole derivatives have shown potential as inhibitors of the influenza A virus. Compounds like N‐{3‐(Methylsulfanyl)‐1‐[5‐(phenylamino)‐1,3,4‐thiadiazole‐2‐yl]propyl}benzamide have been identified as relevant lead compounds for designing novel influenza A virus inhibitors. Some derivatives displayed activity against the virus, with the best compounds inhibiting the virus entry process (Tatar et al., 2021).

Fluorescence Characteristics

N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes have been synthesized and studied for their photophysical properties. These compounds demonstrated large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect, which are important for various applications including bio-imaging (Zhang et al., 2017).

Insecticidal Activity

Research has also been conducted on the synthesis of novel heterocyclic compounds with 1,3,4-thiadiazole moiety for insecticidal activity. Some synthesized compounds showed higher insecticidal activity against certain pests, with compound 12 exhibiting the highest insecticidal activity among tested compounds (Mohamed et al., 2020).

特性

IUPAC Name |

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S2/c1-4-13-17-18-15(23-13)16-14(20)11-7-9-12(10-8-11)24(21,22)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNQNXBDLDTGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2585474.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2585478.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxane-4-carboxamide](/img/structure/B2585484.png)

![N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2585488.png)

![N-(3-cyanophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2585491.png)